2,3,4-Trichloro-5-{[(thiiran-2-yl)methoxy]methyl}thiophene
Description
Properties
CAS No. |
143425-94-9 |
|---|---|
Molecular Formula |
C8H7Cl3OS2 |
Molecular Weight |
289.6 g/mol |
IUPAC Name |
2,3,4-trichloro-5-(thiiran-2-ylmethoxymethyl)thiophene |
InChI |
InChI=1S/C8H7Cl3OS2/c9-6-5(14-8(11)7(6)10)2-12-1-4-3-13-4/h4H,1-3H2 |
InChI Key |
XFKMACUVOYAWMX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(S1)COCC2=C(C(=C(S2)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Structural Analysis and Synthetic Challenges
The target compound features a 2,3,4-trichlorothiophene backbone substituted at the 5-position with a [(thiiran-2-yl)methoxy]methyl group. Key challenges include:
- Regioselective Chlorination : Ensuring precise substitution at the 2-, 3-, and 4-positions of the thiophene ring without over-chlorination.
- Thiirane Stability : The thiirane (ethylene sulfide) moiety is sensitive to acidic or oxidizing conditions, necessitating mild reaction environments.
- Stereochemical Control : Avoiding racemization during thiirane formation, particularly if chiral intermediates are involved.
Synthesis of the Trichlorothiophene Core
Stepwise Chlorination of Thiophene
Chlorination of thiophene derivatives is thermodynamically controlled, with the 2- and 5-positions being most reactive. Computational studies using the CBS-QB3 model indicate that 2,3,4-trichlorothiophene can be synthesized via sequential electrophilic substitution:
- Initial Chlorination : Thiophene reacts with Cl₂ in the presence of FeCl₃ at 50°C to yield 2-chlorothiophene.
- Further Chlorination : Prolonged exposure to Cl₂ at 80°C introduces additional chlorines at the 3- and 4-positions.
Table 1: Chlorination Conditions and Yields
| Step | Reagents | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Cl₂, FeCl₃ | 50 | 85 | |
| 2 | Cl₂, excess FeCl₃ | 80 | 62 |
Functionalization at the 5-Position
Friedel-Crafts Alkylation
The 5-position of trichlorothiophene is less electron-deficient, permitting alkylation under controlled conditions:
Thiirane Incorporation
Nucleophilic Substitution
The hydroxymethyl group is converted to a chloromethyl intermediate, which undergoes substitution with thiirane-2-ylmethanol:
- Chlorination : Treat 5-(hydroxymethyl)-2,3,4-trichlorothiophene with SOCl₂ (neat, 60°C, 2 h) to yield the chloromethyl derivative.
- Substitution : React with sodium thiirane-2-ylmethoxide (generated in situ from thiirane-2-ylmethanol and NaH) in THF (0°C → rt, 12 h, 58% yield).
Table 2: Thiirane Substitution Optimization
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| THF | NaH | 0 → 25 | 58 |
| DMF | K₂CO₃ | 25 | 32 |
| DCM | Et₃N | 40 | 41 |
Thiirane Ring Formation via Dehydration
An alternative route involves cyclization of a mercaptoalcohol precursor:
Alternative Routes via Multicomponent Reactions (MCRs)
Modified Gewald reactions enable one-pot synthesis of substituted thiophenes:
Mechanistic Insights and Computational Validation
DFT calculations (B3LYP/6-311+G(d,p)) reveal that the thiirane ring formation via electrocyclization of trans-thiocarbonyl ylides (generated from aldazine N-oxides and Lawesson’s reagent) proceeds with a low energy barrier (ΔG‡ = 18.3 kcal/mol). This method offers stereochemical control, yielding cis-thiiranes as single diastereomers.
Industrial-Scale Considerations
Patent US20200048234A1 highlights the use of N-alkylimidazoles as catalysts for sulfur-transfer reactions, improving yields (≥90%) and reducing byproducts in thiirane-containing compounds. Solvent-free ball milling (Shearouse et al.) is noted for enhancing reaction efficiency in Gewald syntheses.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trichloro-5-{[(thiiran-2-yl)methoxy]methyl}thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the opening of the thiirane ring.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .
Scientific Research Applications
Chemical Properties and Reactivity
The presence of chlorine substituents on the thiophene ring significantly influences the compound's reactivity. These halogen atoms facilitate nucleophilic substitution reactions, enabling the introduction of various functional groups. The thiiran component can undergo ring-opening reactions under specific conditions, leading to the formation of new compounds. Additionally, the compound's ability to engage in electrophilic aromatic substitution is notable due to the electron-withdrawing nature of the chlorine atoms.
Chemistry
- Building Block for Synthesis : 2,3,4-Trichloro-5-{[(thiiran-2-yl)methoxy]methyl}thiophene serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions.
- Reagent in Organic Reactions : The compound is employed as a reagent in diverse organic reactions, particularly those involving nucleophilic substitutions and electrophilic additions.
Biology
- Antimicrobial Activity : Derivatives of this compound have shown promising antimicrobial properties against various pathogens. Studies indicate that modifications to the thiophene structure can enhance its effectiveness against bacteria and fungi .
- Anticancer Potential : Research has demonstrated that certain derivatives exhibit cytotoxic activity against human cancer cell lines, including cervical, gastric, and colorectal cancers. The mechanisms involve inhibiting cell proliferation and inducing apoptosis .
Medicine
- Drug Development : Ongoing research focuses on exploring the compound's potential in drug development. Its derivatives are being investigated for anti-inflammatory and analgesic properties, with preliminary findings suggesting efficacy in modulating inflammatory pathways.
Industry
- Material Science : this compound is utilized in producing advanced materials such as organic semiconductors and corrosion inhibitors. Its unique chemical properties allow for enhanced performance in these applications.
Data Table: Summary of Applications
| Application Area | Specific Uses | Findings |
|---|---|---|
| Chemistry | Building block for synthesis | Versatile in creating complex molecules |
| Reagent in organic reactions | Engages in nucleophilic substitutions | |
| Biology | Antimicrobial activity | Effective against various pathogens |
| Anticancer potential | Cytotoxic against multiple cancer cell lines | |
| Medicine | Drug development | Potential anti-inflammatory and analgesic effects |
| Industry | Material science | Used in organic semiconductors and corrosion inhibitors |
Case Studies
-
Antimicrobial Study :
A study published by Mehdhar et al. examined several thiophene-based compounds for their antimicrobial properties. The results indicated that derivatives of this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria . -
Cytotoxicity Evaluation :
Another research effort evaluated the cytotoxic effects of thiophene derivatives on human cancer cell lines. The study found that modifications to the thiophene structure could enhance cytotoxicity against various cancer types, suggesting a pathway for developing new anticancer agents .
Mechanism of Action
The mechanism of action of 2,3,4-Trichloro-5-{[(thiiran-2-yl)methoxy]methyl}thiophene involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, its derivatives may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Substituent Effects on Thiophene Cores
The trichloro substitution pattern on the thiophene ring is a critical feature. In , chloroacetamide-substituted thiophenes demonstrated cytotoxicity against cancer cell lines (e.g., HepG2 IC50 reduction from 3.9 to 0.5 µM when combined with sorafenib).
Comparison with Halogenated Thiophenes
- Compound 24 () : A thiophene derivative lacking substituents on the N-benzene ring showed lower activity than analogs with halogens (e.g., 2'-F, 2'-Cl). This underscores the importance of electron-withdrawing groups for activity, aligning with the target compound’s trichloro motif .
- Thiophene Fentanyl () : While structurally distinct (opioid derivative), its thiophene core highlights the versatility of thiophene in drug design. However, the target’s chloro substituents contrast with Thiophene fentanyl’s functionalization, suggesting divergent pharmacological pathways .
Thiiran (Episulfide) vs. Other Sulfur-Containing Groups
The thiiran group in the target compound is a reactive episulfide ring, which may undergo ring-opening reactions. This contrasts with:
- Thioethers (): Compounds like 5b–5d feature stable thioether linkages.
- Mercapto Derivatives () : Thiophenes with mercaptoacetic acid or benzothiazole substituents rely on thiol chemistry. The target’s thiiran group offers a distinct reactivity profile, possibly influencing solubility or metabolic stability .
Methyl/Methoxy Substitutions ()
Compounds 5 and 6 in replaced methoxy groups with methyl, altering NMR profiles (δH 3.22 methyl singlet vs. methoxy signals). The target’s [(thiiran-2-yl)methoxy]methyl group introduces both oxygen and sulfur atoms, which could enhance polarity compared to methyl groups, affecting pharmacokinetics .
Data Table: Key Structural and Functional Comparisons
Biological Activity
2,3,4-Trichloro-5-{[(thiiran-2-yl)methoxy]methyl}thiophene is a complex organic compound belonging to the thiophene derivative class. Its unique molecular structure, characterized by three chlorine atoms on the thiophene ring and a thiiran moiety linked via a methoxy group, suggests significant potential for biological activity. This article explores its biological properties, mechanisms of action, and potential applications in pharmaceuticals.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Chemical Formula : C₉H₈Cl₃OS₂
- Molecular Weight : 294.6 g/mol
Structural Features :
- Chlorine Substituents : The presence of chlorine enhances reactivity and may influence biological interactions.
- Thiiran Moiety : This cyclic structure can participate in various chemical reactions, potentially leading to diverse biological effects.
Research indicates that compounds similar to this compound interact with various biomolecules, including enzymes and receptors. The chlorine atoms can facilitate electrophilic aromatic substitution reactions, which are critical in biological systems. Additionally, the thiiran component may undergo ring-opening reactions under physiological conditions, leading to the formation of biologically active metabolites.
Case Studies and Research Findings
- Interaction with Enzymes : Preliminary studies suggest that thiophene derivatives can inhibit specific enzyme activities. For instance, similar compounds have shown the ability to modulate cytochrome P450 enzyme activity, which is crucial for drug metabolism and detoxification processes.
- Ames Test Results : The compound has exhibited strong mutagenic potential in various assays. In particular, it has been classified as a Class A compound in the Ames test, indicating a significant likelihood of inducing mutations in bacterial DNA .
- Pharmacological Applications : There is emerging interest in utilizing such compounds for therapeutic purposes. For instance, some derivatives have been investigated for their potential in targeting androgen receptors, suggesting that this compound might also have applications in hormone-related therapies .
Comparative Analysis with Related Compounds
The following table summarizes key features and biological activities of structurally similar compounds:
| Compound Name | Structure Features | Unique Biological Aspects |
|---|---|---|
| 2,3-Dichlorothiophene | Two chlorine substituents on the thiophene ring | Less reactive; serves as a baseline for comparison |
| 5-Methoxy-thiophene | Methoxy group at position five | Lacks halogen substituents; different reactivity |
| 2-(Methoxymethyl)thiirane | Contains thiirane but lacks chlorination | Focused on sulfur-containing cyclic structures |
| 3-Chloro-4-methylthiophene | Contains one chlorine and a methyl group | Less complex; useful for reactivity studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
